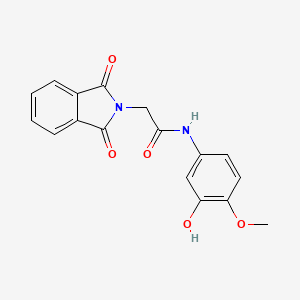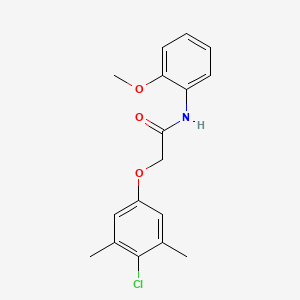![molecular formula C17H15FN2O3S B5712633 ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5712633.png)
ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in scientific research. This compound is commonly referred to as ethyl 4-((3-fluorobenzoyl)amino)thiophene-2-carboxylate or EFBATE. It is a thioamide-based compound that has shown promising results in various studies.
作用机制
The mechanism of action of EFBATE is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various biological processes, including DNA replication, protein synthesis, and cell division. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
EFBATE has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of HDACs. In infectious diseases, it has been shown to inhibit the replication of viruses. In neuroscience, it has been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using EFBATE in lab experiments is its potential to inhibit the activity of enzymes involved in various biological processes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using EFBATE is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the study of EFBATE. One direction is to investigate its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to study its effects on the regulation of gene expression and epigenetic modifications. Additionally, further studies are needed to fully understand the mechanism of action of EFBATE and to identify its potential side effects.
合成方法
The synthesis of EFBATE involves several steps, including the reaction of 3-fluorobenzoyl chloride with thiourea to form 3-fluorobenzoylthiourea. This intermediate compound is then reacted with ethyl 2-bromo-4-(2-oxo-2-phenylethyl)thiophene-3-carboxylate to form EFBATE. The yield of this reaction is approximately 60%. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC).
科学研究应用
EFBATE has shown potential applications in various scientific research fields, including cancer research, infectious diseases, and neuroscience. In cancer research, EFBATE has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In infectious diseases, EFBATE has been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In neuroscience, EFBATE has been shown to have neuroprotective effects and to improve cognitive function.
属性
IUPAC Name |
ethyl 4-[(3-fluorobenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-2-23-16(22)11-6-8-14(9-7-11)19-17(24)20-15(21)12-4-3-5-13(18)10-12/h3-10H,2H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEHAIHPMVFECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

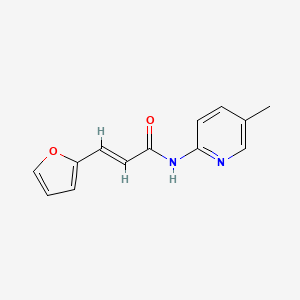
![3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B5712560.png)

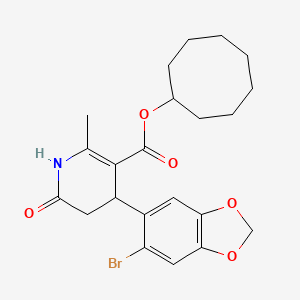
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5712580.png)
![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
![(4-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5712593.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5712602.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5712607.png)
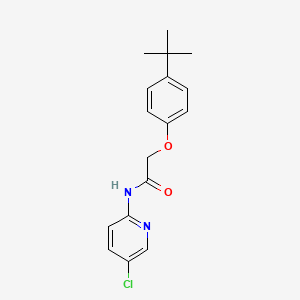
![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)
![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)
